molecular formula C13H18ClN3 B12232959 1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12232959
M. Wt: 251.75 g/mol
InChI Key: KYWCBKHNOBVCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final conversion to the hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.

    2-phenylethylamine: Another precursor used in the synthesis.

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different functional groups.

Uniqueness

1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both dimethyl and phenylethyl groups

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-13(10-16(2)15-11)14-9-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H

InChI Key

KYWCBKHNOBVCIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC2=CC=CC=C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.